1-[(4-Chlorobenzyl)oxy]-4-methoxybenzene
Description
1-[(4-Chlorobenzyl)oxy]-4-methoxybenzene is a substituted aromatic compound featuring a benzene ring with two key functional groups: a methoxy (-OCH₃) group at the para position and a 4-chlorobenzyloxy (-OCH₂C₆H₄Cl) group. The 4-chlorobenzyloxy moiety consists of a benzyl group (CH₂C₆H₅) substituted with a chlorine atom at the para position, linked to the central benzene ring via an ether oxygen.
Synthesis: A common synthetic route involves the Williamson ether synthesis. For instance, 4-hydroxyacetophenone is reacted with 4-chlorobenzyl chloride in absolute ethanol under reflux with anhydrous potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, yielding the target compound after purification by recrystallization .
Properties
Molecular Formula |
C14H13ClO2 |
|---|---|
Molecular Weight |
248.7g/mol |
IUPAC Name |
1-chloro-4-[(4-methoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C14H13ClO2/c1-16-13-6-8-14(9-7-13)17-10-11-2-4-12(15)5-3-11/h2-9H,10H2,1H3 |
InChI Key |
AIQKJZOAROTWTH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-chlorobenzyloxy group in the target compound enhances electron-withdrawing character compared to allyloxy or methoxymethyl groups, influencing reaction rates in nucleophilic substitutions .
- Steric Hindrance : Bulky substituents like 4-chlorobenzyloxy reduce reactivity in crowded reactions compared to smaller groups (e.g., chloromethoxymethyl) .
- Thermal Stability : Allyl ethers (e.g., 1-(allyloxy)-4-methoxybenzene) decompose at lower temperatures (~180°C) compared to aromatic ethers like the target compound .
Functional Group Additions or Modifications
Key Observations :
- Ketone Introduction: The acetyl group in 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone increases solubility in polar solvents compared to the parent compound .
Key Observations :
- Antifungal Activity : Econazole’s efficacy stems from its imidazole ring and lipophilic chlorinated substituents, enabling membrane penetration .
- Positional Isomerism : The methoxy group in the target compound (para position) vs. Econazole’s dichlorophenyl group (meta/para) highlights how substituent placement dictates biological target specificity .
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